A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime
A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime
Executive Summary
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a heterocyclic compound of significant interest, positioned at the intersection of two powerful chemical motifs: the 2-quinolone core and the oxime functional group. The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules and approved drugs.[1][2] Concurrently, the oxime group offers remarkable versatility, serving not only as a stable carbonyl surrogate but also as a reactive handle for constructing complex nitrogen-containing molecules and as a key component in pharmacologically active agents.[3][4] This guide provides an in-depth analysis of the synthesis, spectroscopic profile, and core chemical reactivity of the title compound. We will explore its utility as a foundational building block for creating advanced derivatives, particularly metal complexes and novel heterocyclic systems, with a focus on applications in drug discovery and materials science. Detailed, field-proven experimental protocols are provided to empower researchers in their synthetic endeavors.
Introduction to the Quinolone-Oxime Scaffold
The 2-Quinolone Core: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, specifically the 2-oxo-1,2-dihydroquinoline (or 2-quinolone) tautomer, is a cornerstone of modern medicinal chemistry.[5] This N-heterocycle is prevalent in natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][6] Its rigid, planar structure and capacity for diverse functionalization allow it to effectively interact with various biological targets. The lactam moiety within the 2-quinolone core provides a stable hydrogen-bonding donor and acceptor site, crucial for molecular recognition at enzyme active sites and receptors.
The Oxime Functional Group: Versatility in Synthesis and Bioactivity
Oximes (R¹R²C=NOH) are a class of compounds prized for their dual stability and reactivity.[7] They are more stable against hydrolysis than their imine counterparts, making them robust intermediates in multi-step syntheses.[8] The N-O bond within the oxime is a unique reactive center, capable of undergoing fragmentation to form iminyl radicals, participating in cycloaddition reactions, or coordinating with metal centers.[8] This reactivity makes them ideal precursors for nitrogen-containing heterocycles, amines, and amides. Furthermore, the oxime motif is present in several FDA-approved drugs, highlighting its pharmacological significance as an antidote for organophosphate poisoning and as a key structural element in certain cephalosporin antibiotics.[3][4]
Synergy in 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime
The title compound synergistically combines the therapeutic potential of the 2-quinolone core with the synthetic versatility of the aldoxime. This arrangement creates a molecule that is not only a potential bioactive agent in its own right but, more importantly, a powerful and adaptable scaffold for chemical library synthesis. The oxime group at the 3-position serves as a key gateway for derivatization, enabling the exploration of chemical space around the proven 2-quinolone core.
Synthesis and Spectroscopic Characterization
The synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a straightforward, two-step process starting from a readily available precursor. The primary causality behind this pathway is the high reactivity of the formyl group towards nucleophilic attack by hydroxylamine.
Synthetic Pathways
The most common route involves the preparation of the parent aldehyde followed by a classical condensation reaction to form the oxime.
-
Synthesis of the Precursor Aldehyde : 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is typically synthesized via the hydrolysis of 2-chloro-3-formylquinoline. This reaction is often performed under microwave irradiation in the presence of acetic acid and sodium acetate, which facilitates the nucleophilic substitution of the chlorine atom with a hydroxyl group, followed by tautomerization to the more stable lactam form.[1]
-
Oximation of the Aldehyde : The aldehyde is then condensed with hydroxylamine. The use of hydroxylamine hydrochloride requires a mild base (e.g., sodium carbonate, potassium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile.[9][10] The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the final oxime product.
Spectroscopic Profile
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3300-3100 (broad, O-H and N-H stretch), ~3050 (Aromatic C-H stretch), ~1660 (Lactam C=O stretch), ~1620 (C=N stretch), ~1600 (C=C stretch). |
| ¹H NMR (ppm) | ~11.5-12.0 (s, 1H, lactam N-H), ~10.0-11.0 (s, 1H, oxime O-H), ~8.5 (s, 1H, C4-H), ~8.1 (s, 1H, CH=N), ~7.2-7.8 (m, 4H, Ar-H). |
| ¹³C NMR (ppm) | ~162 (Lactam C=O), ~145 (CH=N), ~140 (C4), ~115-138 (Aromatic carbons). |
| Mass Spec (EI) | Expected M⁺ at m/z 188, corresponding to the molecular formula C₁₀H₈N₂O₂. |
Core Chemical Reactivity
The compound's reactivity is dominated by the oxime moiety, which serves as a versatile handle for further chemical transformations. The underlying 2-quinolone core also presents sites for modification, leading to a rich and diverse derivative chemistry.
Reactions at the Oxime Moiety
-
Coordination Chemistry : The oxime group, along with the lactam oxygen, can act as a chelating ligand for various metal ions. Derivatives such as hydrazones and thiosemicarbazones of the parent aldehyde readily form stable complexes with metals like copper(II) and palladium(II).[12][13] These organometallic complexes often exhibit enhanced biological activity compared to the free ligands, including potent antioxidant and cytotoxic effects against cancer cell lines.[12][13][14]
-
Dehydration to Nitriles : A classic reaction of aldoximes is dehydration to form the corresponding nitrile. This can be achieved using reagents like acetic anhydride or thionyl chloride.[1] The resulting 2-oxo-1,2-dihydroquinoline-3-carbonitrile is another valuable intermediate for further synthesis.
-
N-O Bond Fragmentation : Modern synthetic methods, particularly those involving photocatalysis, can induce fragmentation of the N-O bond to generate highly reactive iminyl radicals.[8] These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening pathways to complex molecular architectures.
Reactions Involving the 2-Quinolone Core
-
N-Alkylation/Acylation : The lactam nitrogen is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This modification is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.[15]
Applications in Drug Discovery and Materials Science
The true value of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime lies in its application as a versatile scaffold for generating molecules with significant biological and material properties.
-
Scaffold for Bioactive Molecules : The parent aldehyde is a common starting point for synthesizing libraries of derivatives. Hydrazones and thiosemicarbazones derived from it have shown promising antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[16] Metal complexes of these derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines and can interact with biomolecules like DNA and serum albumin.[12][13] Related 2-quinolone carboxamides have been developed as potent inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[2]
-
Intermediate for Fused Heterocycles : The aldehyde and its oxime can be used to construct more complex, fused heterocyclic systems. For example, reactions with hydrazine can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, which are themselves a class of biologically active compounds.[1]
-
Potential in Materials Science : The quinolone nucleus is known to be a component of some fluorescent probes.[17] The extended conjugation and functional handles present in the title compound make it an attractive candidate for the development of novel sensors and advanced materials with specific optical properties.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, actionable steps for synthesis and characterization.
Protocol: Synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime
This protocol is adapted from general procedures for oximation.[9][10]
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (e.g., 1.73 g, 10 mmol) in 50 mL of ethanol. Stir until fully dissolved.
-
Addition of Oximation Reagents : To the stirred solution, add 1.2 equivalents of hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) followed by 1.5 equivalents of anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol). The base is critical to neutralize the HCl salt and generate free hydroxylamine in situ.
-
Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold deionized water with stirring.
-
Isolation : A precipitate should form. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and a small amount of cold ethanol.
-
Purification : Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to afford the pure oxime as a crystalline solid.
Protocol: Synthesis of a Representative Cu(II) Complex
This protocol is based on methodologies for complexing quinolone-derived ligands.[12][14]
-
Ligand Solution : Dissolve 2.0 equivalents of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (e.g., 0.376 g, 2 mmol) in 30 mL of hot methanol in a 100 mL flask.
-
Metal Salt Solution : In a separate beaker, dissolve 1.0 equivalent of copper(II) chloride dihydrate (CuCl₂·2H₂O) (e.g., 0.170 g, 1 mmol) in 15 mL of methanol.
-
Complexation : Add the copper(II) chloride solution dropwise to the hot, stirred ligand solution. A color change and/or precipitation should be observed, indicating complex formation.
-
Reaction : Reflux the resulting mixture for 3 hours.
-
Isolation : Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration.
-
Purification : Wash the solid with methanol to remove any unreacted starting materials and then with diethyl ether. Dry the complex under vacuum. Characterize using FTIR, elemental analysis, and other relevant techniques.
Conclusion and Future Outlook
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis and the predictable reactivity of its constituent moieties make it an ideal starting point for the development of novel therapeutics and functional materials. Future research should focus on expanding the library of its derivatives, exploring modern synthetic methodologies like photocatalysis to unlock novel reaction pathways, and conducting thorough biological evaluations to identify lead candidates for drug development. The inherent potential within this scaffold is vast, promising continued contributions to scientific advancement.
References
-
Al-Tel, T. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]
-
Anacona, J. R., & Rodriguez, I. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation. European Journal of Medicinal Chemistry, 49, 348-356. [Link]
-
Caruso, F., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSCiMed Central, 3(4), 1059. [Link]
-
PubChem. (n.d.). Quinoline-3-carbaldehyde oxime. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Mini-Reviews in Organic Chemistry, 13(3), 195-215. [Link]
-
ResearchGate. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: A comparative investigation. [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4839. [Link]
-
Chemin, A. S., & Boyd, M. J. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51(24), 9845-9863. [Link]
-
Kumar, A., et al. (2014). Synthesis and characterization of novel oxime analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 339-342. [Link]
-
Bazzicalupi, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1858. [Link]
-
Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1448-1460. [Link]
-
Adoo, K. E. (n.d.). 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (2-SULFAMOYL-PHENYL). [Link]
-
Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]
-
Unsal-Tan, O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]
-
El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]
-
MolPort. (n.d.). 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]
-
Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]
-
Bal-Demirci, T., et al. (2013). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. Dalton Transactions, 42(4), 1198-1211. [Link]
-
Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 163-166. [Link]
-
Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]
-
Al-Rawashdeh, N. A. F., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1233. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. par.nsf.gov [par.nsf.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]
- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 12. Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
